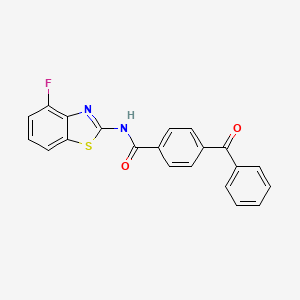

![molecular formula C20H23FN2OS B2476279 2-fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 671201-03-9](/img/structure/B2476279.png)

2-fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide” is a synthetic derivative that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction can proceed via N-B bond formation and the 1,2-metalate shift within the boron-intermediate . Precursors can be easily obtained through the Mitsunobu reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound can include cyclization, cycloaddition, annulation, amination, and multicomponent reactions . For example, a Diels–Alder reaction might be involved in the formation of the cyclopenta[b]thiophene ring .Applications De Recherche Scientifique

Disposition and Metabolism in Humans

Research on compounds like SB-649868, which shares some structural similarities with the queried compound, focuses on their disposition and metabolism in humans. Studies involving healthy subjects have shown that these compounds are almost completely eliminated over a period of days, primarily via feces, with a significant portion also being metabolized into various metabolites. Such research underscores the importance of understanding the metabolic pathways and elimination processes of pharmacological agents in drug development (Renzulli et al., 2011).

Development of Radiolabeled Antagonists

Fluorinated derivatives of WAY 100635 have been synthesized and evaluated for their potential as radiolabeled antagonists for neuroimaging. These studies explore the pharmacokinetics and biological properties of fluorinated compounds in animal models, aiming to develop better imaging agents for studying brain receptors and functions. Such research highlights the potential of fluorinated compounds in enhancing neuroimaging techniques (Lang et al., 1999).

Pharmacokinetics of Novel Inhibitors

Investigations into the pharmacokinetics of novel inhibitors, such as those targeting the anaplastic lymphoma kinase (ALK), involve understanding how structural modifications affect the metabolic stability and efficacy of these compounds. Studies have demonstrated that hydrolysis-mediated clearance significantly impacts the pharmacokinetics, suggesting a direction for designing more stable and potent inhibitors for cancer treatment (Teffera et al., 2013).

Metabolism of Antineoplastic Inhibitors

Research on the metabolism of antineoplastic tyrosine kinase inhibitors, such as flumatinib, provides insights into the metabolic pathways and the formation of metabolites in humans. Understanding these processes is crucial for optimizing the dosing and administration of such drugs in the treatment of diseases like chronic myelogenous leukemia (Gong et al., 2010).

Antimicrobial and Antituberculosis Activity

Studies on thiazole-aminopiperidine hybrid analogues have explored their potential as inhibitors of Mycobacterium tuberculosis, demonstrating significant antimicrobial activity. These findings contribute to the development of new therapeutic agents against tuberculosis, showcasing the importance of chemical synthesis in discovering new drug candidates (Jeankumar et al., 2013).

Orientations Futures

The future directions for research on this compound could include further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action. Given the importance of piperidine derivatives in drug design, this compound could be a promising candidate for the development of new therapeutic agents .

Propriétés

IUPAC Name |

2-fluoro-N-[3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2OS/c21-17-9-3-2-7-15(17)19(24)22-20-16(13-23-11-4-1-5-12-23)14-8-6-10-18(14)25-20/h2-3,7,9H,1,4-6,8,10-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRODAHKBXWDSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2476197.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476200.png)

![(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2476203.png)

![N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476206.png)

![(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2476209.png)

![N~1~-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2476211.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)

![[4-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B2476215.png)

![5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2476217.png)